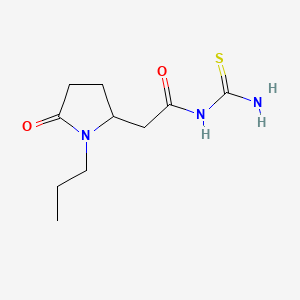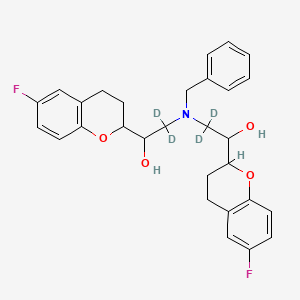
4-Mercaptomethyl Dipicolinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercaptomethyl Dipicolinic Acid is an organic compound with the chemical formula C8H7NO4S and a molecular weight of 213.21 g/mol . It is typically found as a yellow powder or pale yellow crystals and is soluble in water and some organic solvents . This compound is known for its stability under normal conditions but can decompose when exposed to high temperatures or strong oxidizing agents .
Méthodes De Préparation
The synthesis of 4-Mercaptomethyl Dipicolinic Acid involves several steps. One common method includes the reaction of mercaptoethanol with 2,4-dinitrophenol in an aqueous solution, followed by purification through recrystallization from hot water . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
4-Mercaptomethyl Dipicolinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The mercapto group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Mercaptomethyl Dipicolinic Acid has a wide range of applications in scientific research:
Medicine: Its ability to form stable complexes with metals makes it useful in diagnostic imaging and therapeutic applications.
Industry: It is used in the preparation of materials and catalysts for various industrial processes.
Mécanisme D'action
The primary mechanism of action for 4-Mercaptomethyl Dipicolinic Acid involves its ability to bind metal ions with high affinity. This binding is facilitated by the mercapto and carboxyl groups, which coordinate with the metal ions to form stable complexes . These complexes can then interact with biological molecules or participate in catalytic reactions, depending on the application.
Comparaison Avec Des Composés Similaires
4-Mercaptomethyl Dipicolinic Acid is unique due to its high affinity for lanthanide ions and its stability in various conditions. Similar compounds include:
Dipicolinic Acid: Lacks the mercapto group, making it less effective in forming stable metal complexes.
2,6-Pyridinedicarboxylic Acid: Similar structure but without the mercapto group, leading to different reactivity and applications.
Propriétés
IUPAC Name |
4-(sulfanylmethyl)pyridine-2,6-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-7(11)5-1-4(3-14)2-6(9-5)8(12)13/h1-2,14H,3H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVZILXOOFJPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857963 |
Source


|
| Record name | 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040401-18-0 |
Source


|
| Record name | 4-(Mercaptomethyl)-2,6-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040401-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)
![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)
![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)
![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)
